molecular formula C12H18N2O6S B3055440 2'-O-(2-Methoxyethyl)-2-thiouridine CAS No. 647839-20-1

2'-O-(2-Methoxyethyl)-2-thiouridine

Cat. No.: B3055440
CAS No.: 647839-20-1
M. Wt: 318.35 g/mol
InChI Key: BSYHPITVITYUAG-QCNRFFRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-(2-Methoxyethyl)-2-thiouridine is a synthetic, doubly modified nucleoside analogue of significant interest in advanced therapeutic oligonucleotide research. This compound incorporates two key modifications: a 2'-O-(2-methoxyethyl) (2'-MOE) group on the sugar moiety and a 2-thio substitution on the uracil base. The 2'-MOE modification is a well-established strategy to enhance the binding affinity (thermostability) of oligonucleotides to their target RNA and to increase resistance to nucleases, thereby improving the in vivo half-life of potential therapeutics . Concurrently, the 2-thiouridine modification has been identified as a potent mediator of biological activity in siRNA constructs. Research indicates that the judicious placement of 2-thio-2'-O-methyluridine residues within siRNA strands can successfully maintain or even improve gene-silencing activity in mammalian cells . Furthermore, the 2-thiouridine modification has demonstrated broad-spectrum antiviral activity against several positive-sense single-stranded RNA viruses by inhibiting viral RNA-dependent RNA polymerase (RdRp) activity . As such, this doubly modified nucleoside serves as a critical building block for the synthesis of novel siRNA, antisense oligonucleotides, and other RNA-based therapeutic agents, providing researchers with a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of their candidates. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O6S/c1-18-4-5-19-10-9(17)7(6-15)20-11(10)14-3-2-8(16)13-12(14)21/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,21)/t7-,9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYHPITVITYUAG-QCNRFFRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=CC(=O)NC2=S)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458129
Record name CTK2A3325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647839-20-1
Record name CTK2A3325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 O 2 Methoxyethyl 2 Thiouridine Analogues

Synthetic Approaches for 2'-O-(2-Methoxyethyl) Nucleosides and Derivatives

The introduction of the 2'-O-(2-methoxyethyl) (2'-O-MOE) moiety to nucleosides is a key modification in the development of second-generation antisense oligonucleotides. nih.gov Several synthetic strategies have been developed to produce 2'-O-MOE nucleosides, primarily focusing on pyrimidines like uridine (B1682114).

One common approach involves the alkylation of a suitably protected nucleoside. For instance, the synthesis of 2'-O-MOE purine (B94841) derivatives has been achieved by alkylating adenosine (B11128) and 2-aminoadenosine (B16350) with 1-methanesulfonyloxy-2-methoxyethane in the presence of bases like potassium tert-butoxide (t-BuOK), potassium hydroxide (B78521) (KOH), or sodium hydride (NaH) in dimethylsulfoxide (DMSO). acs.org

A prevalent method for pyrimidines starts from a more readily available sugar, such as D-glucose or L-arabinose. A key intermediate in many syntheses is the corresponding O²,2'-anhydro-nucleoside. For example, 2'-O-MOE-L-uridine has been synthesized from L-arabinose. researchgate.netnih.gov The process involves the formation of O²,2'-anhydro-L-uridine, which is then subjected to a ring-opening reaction. researchgate.netnih.gov Specifically, the anhydro-uridine is treated with a mixture of 2-methoxyethanol (B45455) and aluminum, which has been heated under reflux. glenresearch.com An alternative method utilizes tris-(2-methoxyethyl)borate for the ring-opening of O-2,2'-anhydro-5-methyluridine, which has been successfully applied in kilo-scale synthesis processes. rsc.org

Another strategy starts directly from uridine. This involves the formation of a 2,2'-anhydrouridine (B559692) intermediate, followed by a ring-opening reaction with an aluminum alkoxide of methoxyethanol. nih.gov The reaction of ribonucleosides with dibutyltin (B87310) oxide can yield 2',3'-O-(dibutylstannylene)nucleosides, which serve as versatile intermediates for regioselective 2'-O-alkylation.

The following table summarizes key synthetic routes for 2'-O-MOE nucleosides:

Starting MaterialKey IntermediateKey ReagentsProductReference
L-ArabinoseO²,2'-anhydro-L-uridine2-methoxyethanol, Aluminum2'-O-MOE-L-uridine researchgate.netnih.govglenresearch.com
O-2,2'-anhydro-5-methyluridine-Tris-(2-methoxyethyl)borate2'-O-MOE-5-methyluridine rsc.org
Uridine2,2'-AnhydrouridineAluminum alkoxide of methoxyethanol2'-O-MOE-uridine nih.gov
Adenosine-1-methanesulfonyloxy-2-methoxyethane, Base (e.g., KOH)2'-O-MOE-adenosine acs.org

Synthetic Approaches for 2-Thiouridine (B16713) Nucleosides and Analogues

The synthesis of 2-thiouridine, a naturally occurring modification found in tRNA, has been extensively studied. The introduction of a sulfur atom at the C2 position of the pyrimidine (B1678525) ring alters the electronic properties and the conformational preferences of the nucleoside. glenresearch.com

A widely used method for the synthesis of 2-thiouridine is the Vorbrüggen glycosylation. This involves the coupling of a silylated 2-thiouracil (B1096) with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) in a solvent such as 1,2-dichloroethane (B1671644). nih.govumich.edu This method generally provides good yields of the desired N-glycosylated product. glenresearch.com Subsequent deprotection of the hydroxyl groups with a base, for example, sodium methoxide (B1231860) in methanol (B129727) or ammonia (B1221849) in methanol, yields 2-thiouridine. nih.gov

Challenges in the synthesis can arise, such as the formation of the S-glycosylated product as a significant byproduct. Optimization of reaction conditions, including the choice of Lewis acid and solvent, is crucial to favor the desired N-substitution. glenresearch.com

The synthesis of more complex analogues, like Locked Nucleic Acid (LNA)-2-thiouridine, highlights the need for modified synthetic strategies. In this case, standard condensation catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) were found to predominantly yield the S-substituted product, necessitating the use of SnCl₄ in 1,2-dichloroethane to achieve a high yield of the N-substituted nucleoside. glenresearch.com

The general synthetic scheme for 2-thiouridine is outlined below:

ReactantsCatalyst/SolventProductReference
Silylated 2-thiouracil, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSnCl₄ / 1,2-dichloroethane2',3',5'-tri-O-benzoyl-2-thiouridine glenresearch.comnih.gov
2',3',5'-tri-O-benzoyl-2-thiouridineNaOMe / MeOH2-Thiouridine nih.gov

Strategies for Dual Modification: Integration of 2'-O-(2-Methoxyethyl) and 2-Thio Functionalities in Nucleosides

The synthesis of a nucleoside bearing both a 2'-O-MOE group and a 2-thio modification, namely 2'-O-(2-Methoxyethyl)-2-thiouridine, requires a multi-step approach with careful consideration of protecting group strategies to ensure regioselectivity. While a direct, one-pot synthesis is not feasible, two primary retrosynthetic pathways can be envisioned:

Pathway A: Thiolation of a pre-formed 2'-O-MOE-uridine. This approach would start with the synthesized 2'-O-(2-Methoxyethyl)-uridine. The subsequent introduction of the sulfur at the C2 position is a challenging step. Standard thionation reagents like Lawesson's reagent could be employed, but these often require harsh reaction conditions and can lead to side reactions, particularly with the unprotected hydroxyl groups of the sugar moiety. Therefore, a more controlled approach would be necessary, potentially involving protection of the 3' and 5' hydroxyl groups prior to the thionation step.

Pathway B: 2'-O-Alkylation of 2-thiouridine. This strategy would commence with 2-thiouridine. The selective alkylation of the 2'-hydroxyl group in the presence of the 3'- and 5'-hydroxyls and the thioamide functionality of the base is the key challenge. A common strategy to achieve 2'-O-selectivity involves the use of a transient 3',5'-O-protecting group, such as a 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group. This would leave the 2'-hydroxyl group accessible for alkylation with a suitable methoxyethylating agent, such as 2-methoxyethyl bromide or a tosylate derivative, in the presence of a base. Subsequent deprotection of the TIPDS group would yield the desired product.

A similar strategy has been successfully employed for the synthesis of 2'-O-methyl-2-thiouridine (s²Um), a related compound found in thermophilic bacterial tRNA. researchgate.net This suggests that the 2'-O-alkylation of a protected 2-thiouridine is a viable approach.

Phosphoramidite (B1245037) Chemistry for Site-Specific Incorporation into Oligonucleotides

The site-specific incorporation of modified nucleosides like this compound into synthetic oligonucleotides is predominantly achieved using phosphoramidite chemistry on an automated solid-phase synthesizer. glenresearch.comumich.eduresearchgate.net This methodology requires the conversion of the modified nucleoside into a phosphoramidite building block.

The synthesis of the phosphoramidite involves a series of protection and activation steps:

5'-Hydroxyl Protection: The 5'-hydroxyl group of the modified nucleoside is protected with an acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMT) group. nih.gov

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA).

The resulting this compound-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite can then be used in standard solid-phase oligonucleotide synthesis cycles. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation. researchgate.net The phosphoramidite is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT), and couples to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support. researchgate.net

The use of phosphoramidites for both 2'-O-MOE and 2-thiouridine nucleosides is well-established, and the same principles apply to the dually modified analogue. glenresearch.com

Post-Synthetic Approaches for Oligonucleotide Functionalization

While the phosphoramidite method is ideal for incorporating stable, modified nucleosides during synthesis, post-synthetic modification offers an alternative strategy for introducing certain functionalities, particularly those that are not compatible with the conditions of oligonucleotide synthesis.

For introducing a thiol group, an oligonucleotide can be synthesized with a precursor modification, such as an S-trityl or S-benzoyl protected thiol linker attached to the 5' or 3' terminus, or internally via a modified base. After the synthesis and cleavage from the solid support, the protecting group is removed to unmask the reactive thiol group. This thiol can then be used for conjugation to other molecules.

A more versatile approach for 2'-functionalization involves the incorporation of a nucleoside with a reactive group at the 2'-position, which can be modified after the oligonucleotide has been synthesized. For example, an oligonucleotide containing a 2'-amino-2'-deoxyuridine (B559686) can be reacted with an activated ester to introduce a desired functionality. Another strategy utilizes orthogonal protecting groups. Commercial phosphoramidites with a "temporary" 2'-O-tert-butyldimethylsilyl (tBDMS) group and a "permanent" 2'-O-thiomorpholine-carbothioate (TC) group can be incorporated into an RNA strand. umich.edu Selective deprotection of the tBDMS group on the solid support allows for the site-specific functionalization of the exposed 2'-hydroxyl group. umich.edu This approach could theoretically be adapted to introduce a thiol group or other functionalities onto an oligonucleotide already containing 2'-O-MOE modifications at other positions.

Structural and Conformational Analysis of Nucleic Acids Incorporating 2 O 2 Methoxyethyl 2 Thiouridine

Impact on Ribose Sugar Pucker Conformation: C3'-endo Preorganization

The conformation of the ribose sugar ring, known as the sugar pucker, is a key determinant of nucleic acid structure. The 2'-O-(2-Methoxyethyl) (MOE) modification, in conjunction with the 2-thio modification, plays a crucial role in preorganizing the sugar pucker into a C3'-endo conformation. nih.govnih.govnih.gov This is the favored conformation for A-form helices, which are characteristic of RNA duplexes. nih.govnih.gov

Molecular dynamics simulations and NMR spectroscopy have shown that the 2'-O-alkoxy and 2-thio modifications bias the sugar pucker equilibrium towards the C3'-endo state. nih.govnih.govresearchgate.net This preorganization reduces the entropic penalty upon duplex formation, as the single-stranded oligonucleotide is already in a conformation amenable to hybridization. nih.gov The steric repulsion between the bulky 2'-O-(2-methoxyethyl) group and the 2-carbonyl group of the uracil (B121893) base, along with the larger van der Waals radius of the sulfur atom at the 2-position, further stabilizes the C3'-endo pucker. nih.gov This contrasts with unmodified deoxyribose sugars, which typically favor a C2'-endo pucker found in B-form DNA. The stabilization of the C3'-endo conformation is a significant factor contributing to the enhanced binding affinity of MOE-modified oligonucleotides to their RNA targets. nih.gov

Influence on A-form Duplex Geometry and Overall Helical Structure

The preference for the C3'-endo sugar pucker directly translates to the stabilization of an A-form helical geometry in duplexes containing 2'-O-(2-Methoxyethyl)-2-thiouridine. nih.govnih.gov Molecular dynamics simulations of duplexes with MOE modifications consistently show a stable A-form structure. nih.govnih.gov This A-form geometry is characterized by a wider, shallower minor groove and a narrower, deeper major groove compared to the B-form DNA.

Circular dichroism spectroscopy of oligonucleotides containing 2-thiouridine (B16713) confirms the adoption of an A-form helical conformation. nih.gov The combination of the 2'-O-methoxyethyl and 2-thio modifications reinforces this A-form geometry, leading to more stable duplexes with complementary RNA strands. researchgate.net This structural mimicry of RNA is a key reason for the improved properties of antisense oligonucleotides containing these modifications.

Detailed Analysis of Base-Pair Geometry and Stacking Interactions in Modified Duplexes

Studies on duplexes containing 2-thiouridine have revealed alterations in base-pairing patterns. While 2-thiouridine preferentially pairs with adenosine (B11128), it restricts wobble pairing with guanosine (B1672433). mdpi.comresearchgate.net High-resolution crystal structures have shown that the base-pairing geometry in duplexes with s2U:s2U pairs is similar to those with U:U pairs, with the C=O···H-N hydrogen bond being replaced by a C=S···H-N hydrogen bond. nih.govuchicago.edunih.gov This indicates that the modification can influence the dynamics of base pairing, potentially affecting the "opening" of the base pair, which is crucial for biological processes like replication and transcription.

Role of Synergistic Stereoelectronic Effects in Conformation

The conformational preferences of this compound are governed by a synergy of stereoelectronic effects. The electron-withdrawing nature of the 2'-O-alkoxy group and the 2-thio modification influences the electronic distribution within the ribose ring, favoring the C3'-endo pucker. researchgate.net This is a well-documented effect for various 2'-substituents. nih.govnih.gov

Furthermore, the "gauche effect" has been proposed to play a role in stabilizing the conformation of the 2'-O-(2-methoxyethyl) side chain itself. nih.gov This effect describes the tendency of certain molecules to adopt a gauche conformation around a central bond, which can contribute to the preorganization of the nucleotide for duplex formation. The combination of these stereoelectronic forces results in a nucleotide that is conformationally "primed" for forming stable A-form duplexes.

Computational Approaches for Structural Elucidation: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been an invaluable tool for understanding the structural consequences of incorporating this compound into nucleic acids. nih.govnih.gov These simulations provide a dynamic view of the conformational landscape of modified oligonucleotides, complementing experimental data from techniques like X-ray crystallography and NMR. arxiv.org

MD simulations have been used to:

Confirm the stable A-form geometry of MOE-modified duplexes. nih.govnih.gov

Analyze the sugar pucker profiles, showing a strong preference for the C3'-endo conformation. nih.gov

Determine the preferred conformations of the flexible 2'-O-(2-methoxyethyl) side chain. nih.gov

Develop force field parameters for accurately modeling these modified nucleotides. nih.gov

These computational studies have provided detailed atomic-level insights into how the this compound modification imparts its beneficial properties, guiding the rational design of next-generation therapeutic oligonucleotides. arxiv.org

Biophysical Characterization of Oligonucleotides Containing 2 O 2 Methoxyethyl 2 Thiouridine

Spectroscopic Analysis of Nucleic Acid Conformation, including Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the secondary structure of nucleic acids. The CD spectrum of a nucleic acid duplex is sensitive to the helical geometry and base stacking interactions. Oligonucleotides modified with 2'-O-alkyl groups, including the 2'-O-MOE modification, in a duplex with a complementary RNA strand, consistently exhibit a CD spectrum characteristic of an A-form helix. nih.gov This is typified by a strong positive band around 260-270 nm, a negative band around 210 nm, and a crossover near 240 nm.

The incorporation of 2'-O-(2-Methoxyethyl)-2-thiouridine is expected to maintain this A-form helical conformation. Studies on oligonucleotides containing 2-thiouridine (B16713) have shown that they also form A-form helices, a conformation confirmed by both CD and NMR spectroscopy. nih.gov The presence of the bulky and flexible 2'-O-MOE group at the C2' position of the ribose sugar pre-organizes the sugar pucker into the C3'-endo conformation, which is a hallmark of A-form helices. This conformational preference is a key contributor to the increased binding affinity of 2'-O-MOE modified oligonucleotides to their RNA targets. Therefore, the CD spectrum of a duplex containing this compound is predicted to be indicative of a stable A-form helix, with potential minor alterations in the spectral features due to the specific electronic properties of the 2-thiouracil (B1096) base.

High-Resolution X-ray Crystallography Studies of Modified Duplexes

High-resolution X-ray crystallography provides unparalleled atomic-level insights into the three-dimensional structure of macromolecules. A pivotal study by Teplova and colleagues determined the crystal structure of a fully modified 2'-O-(2-methoxyethyl)-RNA dodecamer duplex at 1.7 Å resolution. nih.gov This structure revealed that the duplex adopts a classic A-form helical conformation. A key finding was the conformational preorganization of the 2'-O-MOE substituents, where the torsion angle around the ethylene (B1197577) alkyl chain predominantly assumes a gauche conformation. nih.gov This preorganization is consistent with the enhanced RNA affinity observed for these modified oligonucleotides.

Thermal Denaturation Studies and Thermodynamic Stability Profiling (Tm Analysis)

Thermal denaturation studies, which measure the melting temperature (Tm) of a nucleic acid duplex, are fundamental for assessing its thermodynamic stability. The incorporation of both 2'-O-MOE and 2-thiouridine modifications is known to significantly increase the thermal stability of oligonucleotide duplexes.

The 2'-O-MOE modification enhances duplex stability primarily by pre-organizing the sugar moiety in an A-form-like C3'-endo conformation, which reduces the entropic penalty of duplex formation. Studies have consistently shown a substantial increase in Tm for each incorporation of a 2'-O-MOE nucleotide. For example, the introduction of a 2'-O-methoxyethyl group into a uridine (B1682114) residue in a U14/A14 duplex increased the Tm from 24 °C to 40 °C. acs.org

Similarly, the 2-thiouridine modification contributes to duplex stability. The replacement of the oxygen atom at the 2-position of uridine with a sulfur atom enhances base stacking interactions and can lead to more favorable hydration patterns. The presence of a single 2-thiouridine in a pentamer RNA duplex was shown to increase the Tm by 11.7 °C compared to the unmodified duplex. nih.gov

When combined, these modifications are expected to have an additive or even synergistic effect on duplex stability. The increased stability imparted by these modifications is a critical attribute for antisense oligonucleotides and other nucleic acid-based therapeutics, as it enhances their in vivo efficacy.

ModificationSequence ContextUnmodified Tm (°C)Modified Tm (°C)ΔTm (°C)Reference
2'-O-Methoxyethyl-UridineU14/A142440+16 acs.org
2-ThiouridineGsUUUC/GmAmAmAmCm19.030.7+11.7 nih.gov
2'-O-Methylated-2-ThiouridineRNA duplex-Increased stability--

Advanced Biophysical Techniques for Structural and Interaction Analysis

Microfluidic Modulation Spectroscopy (MMS) is an advanced infrared spectroscopy technique that enables highly sensitive and reproducible measurements of protein and nucleic acid secondary structure. redshiftbio.comwikipedia.org MMS overcomes many of the limitations of traditional FTIR spectroscopy, such as low sensitivity and the need for high sample concentrations. youtube.com The technique utilizes a quantum cascade laser and a microfluidic flow cell to rapidly alternate between the sample and a reference buffer, allowing for real-time background subtraction and the detection of subtle structural changes. redshiftbio.com

For oligonucleotides containing this compound, MMS can be employed to monitor changes in the vibrational modes of the phosphodiester backbone and the sugar-phosphate groups, providing detailed information about the duplex conformation and its stability under various conditions, such as temperature ramps or changes in buffer composition. redshiftbio.com This technique is particularly valuable for assessing the structural integrity and comparability of different batches of therapeutic oligonucleotides.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to study biomolecular interactions in real-time. nih.govjst.go.jpresearchgate.net In the context of modified oligonucleotides, SPR is employed to measure the kinetics of hybridization to their target sequences, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. nih.govjst.go.jp

For an antisense oligonucleotide containing this compound, SPR would be used to quantify its binding affinity to a complementary RNA target. The high affinity conferred by the 2'-O-MOE modification would be expected to result in a fast association rate and a slow dissociation rate, leading to a low KD value. SPR can also be used to assess the binding of these modified oligonucleotides to proteins, which is crucial for understanding their pharmacokinetic and pharmacodynamic properties. nih.govjst.go.jp

Characterization of Hydration Patterns and Solvent Interactions in Modified Duplexes

The hydration of nucleic acid duplexes plays a critical role in their structure and stability. The 2'-O-MOE modification has been shown to be extensively hydrated. nih.gov The crystal structure of the 2'-O-MOE RNA duplex revealed a specific hydration pattern where water molecules form a bridge between the oxygen atoms of the 2'-O-MOE substituent and the phosphate (B84403) backbone in the minor groove. nih.gov This ordered water network is thought to contribute to the high nuclease resistance of these modified oligonucleotides by shielding the phosphodiester linkages from enzymatic attack.

Biochemical Properties and Mechanistic Insights of 2 O 2 Methoxyethyl 2 Thiouridine Modified Nucleic Acids

Mechanisms of Enhanced Nuclease Resistance Conferred by the Modification

A critical hurdle for the therapeutic application of oligonucleotides is their rapid degradation by cellular nucleases. The 2'-O-(2-Methoxyethyl)-2-thiouridine modification, primarily through its 2'-O-MOE component, provides substantial protection against this enzymatic breakdown. Nucleoside analogs with 2'-modified sugar moieties are frequently utilized to improve the nuclease resistance of therapeutic oligonucleotides. nih.gov

Oligonucleotides containing 2'-O-MOE modifications exhibit remarkable stability against degradation by both exonucleases, which cleave nucleotides from the ends of a nucleic acid chain, and endonucleases, which cleave within the sequence. The presence of the 2'-O-MOE group renders the phosphodiester backbone less accessible to the active sites of these enzymes. This enhanced resistance ensures a longer biological half-life for the oligonucleotide, allowing for sustained therapeutic action.

The enhanced nuclease resistance is attributed to two primary mechanisms. Firstly, the bulky 2'-O-(2-methoxyethyl) group introduces significant steric hindrance in the minor groove of the nucleic acid duplex. nih.gov This physical barrier obstructs the approach of nuclease enzymes to the phosphodiester linkage, thereby preventing cleavage.

Secondly, structural studies of 2'-O-MOE modified RNA have revealed the formation of a stable, ordered hydration shell or "hydration spine" that bridges the MOE substituent and the phosphate (B84403) oxygen atoms within the minor groove. nih.govnih.gov This organized network of water molecules further shields the phosphodiester backbone from nuclease attack, contributing significantly to the biostability of the oligonucleotide. nih.gov

Impact on Hybridization Affinity and Duplex Thermodynamic Stability

The ability of an oligonucleotide to bind tightly and specifically to its target sequence is paramount for its function. The this compound modification enhances this binding affinity through the synergistic effects of both its constituent modifications.

The 2'-O-MOE modification plays a crucial role in enhancing binding affinity. It biases the sugar pucker conformation towards a C3'-endo (N-type) geometry, which is characteristic of A-form helices like those found in RNA and RNA-DNA duplexes. nih.gov This "pre-organization" of the oligonucleotide into a conformation that is favorable for binding reduces the entropic penalty of hybridization, leading to a more stable duplex with its complementary RNA target. nih.gov The 2-thio modification (s2U) further contributes to this affinity by enhancing favorable base stacking interactions. nih.gov The combination of these effects results in a significant increase in binding affinity compared to unmodified oligonucleotides. nih.govnih.gov

The incorporation of this compound into an oligonucleotide has a favorable impact on the thermodynamics of duplex formation. The 2'-O-MOE group increases the melting temperature (Tm) of the duplex, indicating greater thermal stability. This stabilization arises from the pre-organized C3'-endo conformation of the sugar.

The 2-thio modification on the uracil (B121893) base also contributes to duplex stability. Studies on 2-thiouridine (B16713) (s2U) have shown that it increases the stability of base pairing, particularly with adenosine (B11128). nih.gov This is due to optimized base stacking and altered hydrogen bonding potential compared to a standard uridine (B1682114). The table below summarizes the expected thermodynamic contributions based on data from related modifications.

ModificationEffect on Duplex Stability (ΔTm per modification)Change in Gibbs Free Energy (ΔG°37)Key References
2'-O-Methoxyethyl (MOE) ~ +1.5 to +2.0 °C (vs. DNA/RNA)Favorable (more negative) nih.govox.ac.uk
2-Thiouridine (s2U) ~ +1.0 to +2.5 °C (for s2U:A vs U:A)Favorable (more negative) nih.govnih.gov

Base-Pairing Specificity and Fidelity

While high affinity is desirable, it must be coupled with high specificity to avoid off-target effects. The 2-thio group of the this compound modification is instrumental in enhancing base-pairing fidelity.

Uridine can form a non-canonical "wobble" base pair with guanosine (B1672433) (G-U), which can lead to reduced specificity in antisense applications. The substitution of the oxygen at the C2 position with a larger sulfur atom, as in 2-thiouridine, disfavors this G-U wobble pairing. nih.gov This steric and electronic effect reinforces the preference for the canonical Watson-Crick base pair with adenosine (A-U), thereby increasing the fidelity of the oligonucleotide for its intended target sequence. nih.govnih.gov Studies have shown that s2U can increase the stability of base pairing with adenosine more than with guanosine. nih.gov

Interestingly, research has also uncovered that two 2-thiouridines can form an unusually stable self-pair (s2U:s2U). nih.govnih.gov However, subsequent experiments demonstrated that this self-pairing results in only a low level of misincorporation during nucleic acid synthesis, as the correct A:s2U pair is thermodynamically favored and outcompetes the s2U:s2U interaction. nih.gov

Preferential s²U:A Pairing and Discrimination Against s²U:G Wobble Pairing

The introduction of a sulfur atom at the C2 position of uridine (creating 2-thiouridine, s²U) and a methoxyethyl group at the 2'-hydroxyl position fundamentally alters the base pairing and structural dynamics of the nucleoside. These modifications work in concert to enforce a strong preference for pairing with adenosine (A) while actively discriminating against the formation of a guanine (B1146940) (G) wobble pair.

The 2-thio modification is a key determinant of this specificity. In a standard Watson-Crick A:U pair, two hydrogen bonds are formed. The s²U:A pair maintains this robust hydrogen bonding pattern. However, the situation is different for wobble pairing with guanine. A canonical U:G wobble pair is a staple of RNA secondary structure, but the substitution of the C2 oxygen with a larger, less electronegative sulfur atom makes the s²U base a less effective hydrogen bond acceptor for the N1H donor of guanine. nih.govpreprints.orgmdpi.com This steric and electronic clash restricts the formation of a stable s²U:G wobble pair. nih.gov

The 2'-O-(2-methoxyethyl) modification further enhances this effect by influencing the sugar pucker conformation. The bulky MOE group "locks" the ribose sugar into a C3'-endo conformation, which is characteristic of A-form RNA helices. nih.govnih.govscienceopen.com This pre-organization of the nucleic acid backbone stabilizes the duplex structure, particularly the correctly formed s²U:A pair. Molecular dynamics simulations and structural studies have shown that 2'-O-modifications, including 2'-O-methyl and the larger 2'-O-methoxyethyl, rigidify the sugar puckering, contributing to increased thermal stability (Tm) of the resulting duplexes. nih.govacs.org

The combined effect of these modifications results in a significant thermodynamic preference for adenine. Research on oligonucleotides containing 2'-O-modifications has consistently shown an increase in the melting temperature (Tm) of duplexes with complementary RNA strands, indicating enhanced binding affinity.

Table 1: Impact of 2'-O-Modifications on Duplex Thermal Stability (Tm)

Modified DuplexUnmodified Tm (°C)Modified Tm (°C)Change in Tm (ΔTm) (°C)Reference
UOMe14/AOH142436+12 acs.org
UOMOE14/AOH142440+16 acs.org
2'-O-MCE-U12/RNA--+12 (+1 per modification) acs.org

Data illustrates the stabilizing effect of 2'-O-modifications on RNA duplexes. OMe = 2'-O-methyl, OMOE = 2'-O-(2-methoxyethyl), MCE = 2'-O-[2-(N-Methylcarbamoyl)ethyl].

This preferential pairing is a cornerstone of how s²U-modified tRNAs achieve accuracy in translation. The modification essentially creates a system where pairing with 'A' is strongly favored, while pairing with 'G' is strongly disfavored, thus preventing misincorporation of amino acids.

Mechanistic Implications for Codon-Anticodon Recognition in Research Models

The precise decoding of the genetic code during protein synthesis relies heavily on the interactions within the A-site of the ribosome. Modifications at the wobble position (the first nucleotide of the anticodon, position 34) of tRNA are crucial for modulating codon-anticodon recognition. nih.govnih.gov The this compound modification plays a vital role in ensuring that tRNAs for specific amino acids, such as glutamine, lysine, and glutamic acid, read their cognate NNA codons with high fidelity while rejecting near-cognate NNG codons. nih.govnih.gov

The mechanism involves several key steps in the translation process:

Enhanced Codon Binding and Fidelity: The 2-thiouridine (s²U) modification enhances the binding affinity of the tRNA to its cognate codons (e.g., CAA and CAG for glutamine). nih.gov By restricting the ability to form a stable wobble pair with guanine, the modification prevents the tRNA from incorrectly reading codons ending in G. nih.gov This is critical for distinguishing between codon boxes that differ only at the wobble base, thereby preventing amino acid misincorporation. nih.gov

Ribosomal Proofreading: The ribosome itself has proofreading mechanisms that check the geometry of the codon-anticodon helix. The 2'-O-methylation (and by extension, the larger MOE group) at the wobble position can create steric hindrance that perturbs the interaction with key ribosomal monitoring bases (G530, A1492, and A1493). nih.gov This perturbation acts as a checkpoint; if the codon-anticodon pairing is not geometrically perfect (as would be the case with an attempted s²U:G wobble pair), it inhibits downstream steps like GTP hydrolysis by elongation factor Tu (EF-Tu) and the accommodation of the tRNA into the A-site. nih.govnih.gov This leads to the rejection of the incorrect aminoacyl-tRNA, a process known as proofreading.

Increased Translation Efficiency: For cognate codons, the s²U modification can accelerate the rate of protein synthesis. Studies have shown that the presence of s²U can increase the rate of GTP hydrolysis by EF-Tu by as much as five-fold when the correct codon is present in the A-site. nih.gov This ensures that once the correct match is made, the subsequent steps of translation proceed rapidly and efficiently.

Table 2: Role of Wobble Modifications in Codon Recognition

ModificationFavored PairingDisfavored PairingMechanistic OutcomeReference
2-thiouridine (s²U)s²U : As²U : GEnhances fidelity by restricting wobble; increases affinity for NNA codons. nih.govnih.gov
2'-O-methylationN/A (Structural)N/A (Structural)Induces C3'-endo sugar pucker, stabilizing A-form helix. Can sterically clash with ribosomal monitoring bases to disrupt decoding of non-cognate pairs. scienceopen.comnih.gov
Inosine (I)I : U, I : C, I : AI : GExpands wobble recognition, but A:I pairing is inefficient, contributing to rare usage of codons read by this pair. nih.gov

This table summarizes how different modifications at the wobble position influence codon-anticodon pairing and the subsequent mechanistic effects on translation.

Applications in Advanced Nucleic Acid Research and Oligonucleotide Design Non Clinical Contexts

Design Principles for Chemically Modified Oligonucleotides with Enhanced Properties.nih.govnih.gov

The rational design of chemically modified oligonucleotides involves a deep understanding of how specific chemical alterations impact their structure and function. The goal is to create molecules with optimized characteristics for specific research applications, such as antisense technology and RNA interference. nih.gov

Antisense oligonucleotides (ASOs) are single-stranded nucleic acid molecules designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression. The incorporation of 2'-O-(2-Methoxyethyl)-2-thiouridine and other 2'-MOE-modified nucleosides into ASOs is a key strategy for enhancing their efficacy as research probes. nih.govnih.gov This modification significantly increases the nuclease resistance of the oligonucleotide, protecting it from degradation by cellular enzymes. nih.govnih.gov Furthermore, the 2'-MOE group enhances the binding affinity of the ASO to its complementary RNA target. nih.govmicrosynth.com This increased affinity is attributed to the pre-organization of the ribose sugar in an A-form helical conformation, which is favorable for binding to RNA. nih.govnih.gov The combination of high nuclease resistance and strong target binding makes 2'-MOE-modified ASOs powerful tools for studying gene function in a research setting.

A study on 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides demonstrated their improved stability in various gastrointestinal and digestive tissue preparations compared to first-generation phosphorothioate (B77711) oligodeoxynucleotides. nih.gov This highlights the protective effect of the 2'-MOE modification against enzymatic degradation. The crystal structure of a fully modified 2'-O-(2-Methoxyethyl)-RNA dodecamer revealed that the MOE substituents adopt a conformation that pre-organizes the oligonucleotide for high-affinity binding to its RNA target. nih.gov

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. Chemical modifications are often introduced into siRNAs to improve their stability, specificity, and silencing potency. The incorporation of 2'-O-(2-Methoxyethyl) modifications at specific positions within the siRNA duplex has been shown to be a valuable strategy for optimizing their performance in gene silencing studies. nih.govnih.govhkbu.edu.hk

Modification StrategyObserved Effect on siRNA PerformanceReference
2'-MOE at positions 9 and 10 of one strandReduced activity of the unmodified strand, facilitated gene-silencing activity of the modified strand. nih.gov
Combined 2'-MOE at cleavage site of guide strand and 2'-O-methylation at position 14 of passenger strandSynergistically abolished the off-target effect caused by the unmodified strand. nih.govnih.gov

Strategies for Improving Gene Silencing Potency and Specificity in Research Systems.nih.gov

Achieving potent and specific gene silencing is a primary objective in many research applications. The use of chemically modified oligonucleotides, such as those containing this compound, is a key strategy in this endeavor. By fine-tuning the chemical properties of siRNAs and ASOs, researchers can enhance their ability to silence target genes while minimizing unintended effects on other genes. rsc.orgstanford.eduembopress.org

The strategic placement of 2'-MOE modifications within an siRNA duplex can significantly impact its gene-silencing capabilities. As mentioned earlier, modifications at the cleavage site can improve the selection of the guide strand by the RISC machinery, leading to more efficient silencing of the intended target. nih.govnih.gov This rational design approach allows for the development of highly specific and potent gene-silencing reagents for use in a wide range of research systems.

Development of Research Tools and Molecular Probes with Tailored Binding Characteristics

The unique properties of 2'-O-(2-Methoxyethyl)-modified oligonucleotides make them excellent candidates for the development of specialized research tools and molecular probes. Their high affinity and specificity for RNA targets allow for the creation of probes that can be used to detect and quantify specific RNA molecules within complex biological samples. The enhanced stability of these modified oligonucleotides also makes them suitable for use in applications that require prolonged incubation or harsh experimental conditions.

Synergistic Effects of this compound with Other Nucleic Acid Modifications.nih.govnih.govnih.govhkbu.edu.hknih.govox.ac.uk

To further enhance the properties of oligonucleotides, researchers often combine different chemical modifications. The synergistic effects of these combinations can lead to molecules with superior performance compared to those with a single type of modification.

A common and highly effective strategy is to combine 2'-O-(2-Methoxyethyl) modifications with phosphorothioate (PS) linkages. nih.govrsc.org The PS linkage, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with a sulfur atom, confers significant nuclease resistance to the oligonucleotide. ox.ac.ukacs.org When combined with the 2'-MOE modification, which enhances binding affinity and also contributes to nuclease stability, the resulting oligonucleotide exhibits a highly desirable profile for many research applications. nih.gov This combination has become a standard in the design of second-generation ASOs, providing a robust platform for investigating gene function. nih.gov The synthesis of stereochemically-pure 2'-O-(2-methoxyethyl)-phosphorothioate oligonucleotides has been achieved, allowing for detailed studies of how the stereochemistry of the PS linkage impacts the properties of the oligonucleotide. rsc.org

Co-incorporation with 4'-Thio Modifications

The strategic combination of multiple chemical modifications within a single oligonucleotide is a key approach in advanced nucleic acid research to fine-tune the molecule's properties for specific applications. The co-incorporation of this compound with 4'-thio-modified nucleosides represents a theoretical frontier in oligonucleotide design, aiming to synergistically enhance duplex stability, nuclease resistance, and specific conformational preferences. While direct, published research on the simultaneous inclusion of both this compound and a 4'-thio modification within the same oligonucleotide is not extensively documented, the individual contributions of each modification provide a strong basis for predicting their combined impact.

Research into 4'-thio-modified ribonucleosides (4'-thioRNA) has demonstrated that their incorporation into RNA duplexes can lead to an increase in thermal stability. For instance, the inclusion of 4'-thiocytidine has been reported to enhance the melting temperature (Tm) of an RNA duplex by approximately +1°C per modification. oup.comnih.gov This stabilizing effect is attributed to the altered sugar conformation and the geometric consequences of the larger sulfur atom in the furanose ring. oup.comnih.gov Furthermore, 4'-thio-modified oligonucleotides have shown significant resistance to nuclease degradation, a critical feature for many research applications. nih.gov

The co-incorporation of a 2'-O-(2-Methoxyethyl) (2'-MOE) group and a 2-thiocarbonyl group on the uridine (B1682114) base, in the form of this compound, is known to confer substantial thermal stability and nuclease resistance. The 2'-MOE group itself favors an A-form helical geometry, characteristic of RNA duplexes, and enhances binding affinity to RNA targets. nih.gov The 2-thiocarbonyl group further rigidifies the base and improves stacking interactions, contributing significantly to duplex stability.

The hypothetical combination of these two powerful modifications—the 2'-MOE-2-thiouridine and a 4'-thionucleoside—in a single oligonucleotide could potentially lead to a molecule with exceptionally high affinity for RNA targets and robust enzymatic stability. The 4'-thio modification's intrinsic preference for an RNA-like A-form helix would complement the conformational bias already imposed by the 2'-MOE group. This synergy could result in a highly pre-organized oligonucleotide, minimizing the entropic penalty of binding to its target. The nuclease resistance conferred by both modifications would likely be additive, resulting in an oligonucleotide with a significantly extended half-life in enzymatic environments.

Detailed research findings on the individual effects of these modifications on duplex stability are summarized in the table below.

Modification TypeOligonucleotide ContextComplementary StrandΔTm per modification (°C)Nuclease ResistanceReference
4'-Thiothymidylate16mer DNADNA-1.0Resistant to endonuclease S1
4'-Thiothymidylate16mer DNARNA+0.16Resistant to endonuclease S1
4'-ThiocytidineRNA OctamerRNA~ +1.0Not specified in this study oup.comnih.gov
2'-O-(2-Methoxyethyl) (MOE)Antisense OligonucleotideRNA~ +1.0Enhanced oup.com
2'-O-[2-(methoxy)ethyl]-2-thiothymidineOligonucleotideRNAData not quantified per modification, but described as "very high thermal stability"Enhanced (t1/2 > 24h)

This interactive table allows for the comparison of the thermal stability changes (ΔTm) and nuclease resistance imparted by individual 4'-thio and 2'-O-(2-Methoxyethyl) related modifications. While the table highlights the potent effects of each modification, further experimental studies are required to quantify the precise synergistic benefits of their co-incorporation in advanced oligonucleotide design.

Q & A

Q. What are the common synthetic routes for 2'-O-(2-Methoxyethyl)-2-thiouridine, and what key parameters influence yield?

  • Methodological Answer : Synthesis typically involves phosphoramidite chemistry in solid-phase oligonucleotide synthesis. Key steps include:

Phosphoramidite Preparation : 2'-O-(2-Methoxyethyl) (MOE) groups are introduced via selective protection of the 2'-hydroxyl, followed by coupling with thiolated uridine derivatives .

Coupling Efficiency : Reaction conditions (e.g., activator concentration, coupling time) significantly impact yield. For example, using 5-ethylthio-1H-tetrazole (ETT) as an activator improves coupling rates .

Oxidation : Iodine (0.02 M in THF-H₂O-pyridine) minimizes oxidative desulfurization of the 2-thio group compared to tert-butyl hydroperoxide (tBuOOH) .

Table 1 : Key Parameters in Phosphoramidite Coupling

ParameterOptimal ConditionImpact on YieldReference
Activator5-Ethylthio-1H-tetrazole+25% efficiency
Oxidation Reagent0.02 M Iodine<5% side products
Reaction Time2–3 minutes per couplingMaximizes stepwise yield

Q. How is this compound characterized analytically, and which techniques are most reliable?

  • Methodological Answer :
  • HPLC-MS : Reversed-phase HPLC coupled with mass spectrometry (MS) confirms purity and molecular weight (e.g., observed m/z matching theoretical values) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemical integrity, particularly the 2'-MOE modification and 2-thio substitution .
  • UV-Vis Spectroscopy : The 2-thio group exhibits a distinct λmax ~330 nm, distinguishing it from unmodified uridine .

Q. What factors affect the stability of 2-thiouridine derivatives during oligonucleotide synthesis?

  • Methodological Answer :
  • Oxidative Conditions : Strong oxidants like tBuOOH promote 2-thio→2-oxo conversion or desulfurization. Dilute iodine solutions are preferred .
  • pH Sensitivity : The 2-thio group is stable under neutral conditions but degrades in strongly acidic/basic environments .
  • Nuclease Resistance : The 2'-MOE modification enhances stability in biological matrices by reducing endonuclease cleavage .

Advanced Research Questions

Q. How can coupling efficiency of this compound phosphoramidites be optimized in solid-phase synthesis?

  • Methodological Answer :
  • Steric Effects : The 2'-MOE group introduces steric hindrance. Increasing coupling time (5–7 minutes) and using high-purity amidites improve efficiency .
  • Activator Selection : ETT or DCI (4,5-dicyanoimidazole) outperforms benzimidazolium activators in challenging couplings .
  • Real-Time Monitoring : Trityl assay monitoring after each coupling step ensures >98% stepwise efficiency .

Q. What strategies mitigate oxidative desulfurization of 2-thiouridine during oligonucleotide synthesis?

  • Methodological Answer :
  • Oxidant Selection : 0.02 M iodine in THF-H₂O-pyridine (2 min) reduces 2-thio degradation to <5% versus >30% with tBuOOH .
  • Post-Synthesis Purification : RP-HPLC with C18 columns removes desulfurized byproducts .
  • Alternative Protecting Groups : tert-Butylthio (S-tBu) protection during synthesis prevents unintended oxidation .

Q. How does the 2'-O-(2-Methoxyethyl) modification influence duplex stability and nuclease resistance in antisense oligonucleotides?

  • Methodological Answer :
  • Duplex Stability : The 2'-MOE group increases melting temperature (Tm) by ~2–3°C per modification due to enhanced sugar pucker rigidity .
  • Nuclease Resistance : MOE-modified oligonucleotides show >90% stability in serum after 24 hours, compared to <10% for unmodified analogs .
  • In Vivo Efficacy : In SMA therapy, MOE-modified nusinersen exhibits prolonged half-life (4–6 months in CSF) due to reduced renal clearance .

Table 2 : Impact of 2'-MOE on Oligonucleotide Properties

PropertyMOE-Modified OligoUnmodified OligoReference
Tm Increase per MOE+2–3°CN/A
Serum Half-Life (hr)>24<2
Nuclease Resistance (%)>90<10

Q. How do stereochemical variations (R/S isomers) at the 2'-MOE group affect antisense activity?

  • Methodological Answer :
  • Stereoselective Synthesis : (R)-5'-methyl-MOE phosphoramidites yield oligonucleotides with 5-fold higher potency (IC₅₀ = 0.6 nM) than (S)-isomers (IC₅₀ = 3 nM) in gene silencing .
  • Structural Analysis : Molecular dynamics simulations show (R)-isomers improve minor groove interactions with target RNA .

Q. What in vitro models are appropriate for evaluating the pharmacokinetics of MOE-modified 2-thiouridine oligonucleotides?

  • Methodological Answer :
  • Hepatic Microsomes : Assess metabolic stability via incubation with human liver microsomes (HLMs) and LC-MS quantification .
  • Plasma Stability Assays : Incubate oligonucleotides in human plasma (37°C, 24 hr) and measure intact strands via PAGE .
  • Cellular Uptake : Fluorescently tagged MOE-oligos in HeLa cells show ~80% uptake efficiency via confocal microscopy .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported stability data for 2-thiouridine derivatives?

  • Methodological Answer :
  • Source Identification : Compare synthesis protocols (e.g., oxidation step: iodine vs. tBuOOH) .
  • Contextual Factors : Assess buffer composition (e.g., pH, divalent cations) in stability studies, as Mg²⁺ accelerates degradation .
  • Validation : Reproduce conflicting studies under standardized conditions (e.g., 0.02 M iodine, pH 7.4) to isolate variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.